Benzyl trans-4-aminomethylcyclohexylcarbamate can be classified as:
The synthesis of Benzyl trans-4-aminomethylcyclohexylcarbamate typically involves several steps, often starting from readily available precursors. A common synthetic route involves the following:
A typical method may involve the following steps:
The molecular structure of Benzyl trans-4-aminomethylcyclohexylcarbamate features:
Benzyl trans-4-aminomethylcyclohexylcarbamate can undergo several chemical reactions:
The mechanism of action of Benzyl trans-4-aminomethylcyclohexylcarbamate is primarily related to its interaction with biological targets:
Studies indicate that compounds with similar structures exhibit activity against various biological targets, including enzymes involved in metabolic pathways.
Benzyl trans-4-aminomethylcyclohexylcarbamate exhibits several notable physical and chemical properties:
Benzyl trans-4-aminomethylcyclohexylcarbamate has potential applications in various scientific fields:
The compound is systematically named under IUPAC conventions as benzyl N-[(1r,4r)-4-(aminomethyl)cyclohexyl]carbamate, explicitly defining the relative trans stereochemistry (1r,4r) of the cyclohexane ring substituents [6] [10]. This nomenclature specifies:
Table 1: Common Synonyms
| Synonym | Source/Context | 
|---|---|
| Benzyl trans-4-aminomethylcyclohexylcarbamate | PubChem, Fisher Scientific [1] [10] | 
| Benzyl (1r,4r)-4-(aminomethyl)cyclohexylcarbamate | Sigma-Aldrich [2] | 
| trans-4-(Benzyloxycarbonylamino)cyclohexanemethylamine | Fisher Scientific [10] | 
| Benzyl 4-aminomethylcyclohexylcarbamate | Commercial suppliers [6] | 
The compound has the standardized molecular formula C15H22N2O2, with an exact molecular mass of 262.35 g/mol [2] [3] [6]. This formula accounts for:
Table 2: Elemental Composition Breakdown
| Element | Count | Mass Contribution (g/mol) | Percentage (%) | 
|---|---|---|---|
| Carbon (C) | 15 | 180.16 | 68.70 | 
| Hydrogen (H) | 22 | 22.18 | 8.46 | 
| Nitrogen (N) | 2 | 28.01 | 10.68 | 
| Oxygen (O) | 2 | 32.00 | 12.20 | 
The compound's structure is unambiguously defined using line notations that encode stereochemistry and bonding patterns. Three key representations are universally recognized:
SMILES (Simplified Molecular-Input Line-Entry System):
NCC1CC[C@@H](CC1)NC(=O)OCc1ccccc1 [6] C1CC(CCC1CN)NC(=O)OCC2=CC=CC=C2 [4] [10] C1CC(CCC1CN) = 4-aminomethylcyclohexane ring; NC(=O)OC = carbamate linkage; C2=CC=CC=C2 = benzyl group.  @@H] for chiral centers in the trans configuration  [6].  InChI (International Chemical Identifier):
InChI=1S/C15H22N2O2/c16-10-12-6-8-14(9-7-12)17-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11,16H2,(H,17,18) [10] AJYOPGOCTHCBTL-UHFFFAOYSA-N (non-chiral) or AJYOPGOCTHCBTL-MQMHXKEQSA-N (trans stereospecific)  [4] [6] Stereochemical Representation:
The trans configuration is explicitly defined in stereospecific notations:
/t12-,14- indicating chiral centers at positions 12 and 14 with relative trans orientation  [2] [3].  N[C@H]1CC[C@@H](NC(=O)OCC2=CC=CC=C2)CC1 (Sigma-Aldrich)  [2], where @ and @@ specify absolute chirality.  Table 3: Structural Identifiers Across Databases
| Identifier Type | Representation | Source | 
|---|---|---|
| IUPAC Name | benzyl N-[(1r,4r)-4-(aminomethyl)cyclohexyl]carbamate | PubChem [1] | 
| Canonical SMILES | C1CC(CCC1CN)NC(=O)OCC2=CC=CC=C2 | Fisher Sci [10] | 
| InChI Key | AJYOPGOCTHCBTL-UHFFFAOYSA-N | Sigma-Aldrich [4] | 
| Stereospecific InChI | InChI=1S/C15H22N2O2/c16-10-12-6-8-14(9-7-12)17-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11,16H2,(H,17,18)/t12-,14- | AiFChem [3] | 
CAS No.:
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7